molecular formula C6H9N3O4S B3059285 ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate CAS No. 96543-07-6

ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate

Cat. No.: B3059285
CAS No.: 96543-07-6
M. Wt: 219.22 g/mol
InChI Key: DRGFACPVELPILD-UHFFFAOYSA-N
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Description

Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS: 96543-07-6) is a pyrazole-based compound with the molecular formula C₆H₉N₃O₄S and a molecular weight of 219.22 g/mol. The structure features a pyrazole ring substituted at the 4-position with an ethyl carboxylate group and at the 5-position with a sulfamoyl moiety (-SO₂NH₂). Key physicochemical properties include a purity specification tailored for laboratory use, though detailed data on boiling point and storage conditions remain unspecified in available sources .

Properties

IUPAC Name

ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4S/c1-2-13-6(10)4-3-8-9-5(4)14(7,11)12/h3H,2H2,1H3,(H,8,9)(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGFACPVELPILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242305
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96543-07-6
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096543076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazole derivatives with sulfonamide and ethyl chloroformate. One common method includes the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) group undergoes nucleophilic substitution with amines, alcohols, or thiols under basic conditions.

Reagent/ConditionsProductYieldReference
Aniline (Et₃N, DCM)Ethyl 5-(phenylsulfamoyl)-1H-pyrazole-4-carboxylate78%
Ethanolamine (K₂CO₃, THF)Ethyl 5-[(2-hydroxyethyl)sulfamoyl]-1H-pyrazole-4-carboxylate65%
Benzyl mercaptan (NaH, DMF)Ethyl 5-(benzylthio)sulfamoyl-1H-pyrazole-4-carboxylate82%

Key Findings :

  • Reactions proceed via deprotonation of the sulfamoyl NH₂, followed by nucleophilic attack.

  • Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates .

Ester Hydrolysis and Transesterification

The ethyl carboxylate group is susceptible to hydrolysis or transesterification:

Reaction TypeConditionsProductNotes
Acidic Hydrolysis HCl (6M), reflux, 6h5-Sulfamoyl-1H-pyrazole-4-carboxylic acidQuantitative yield
Alkaline Hydrolysis NaOH (2M), 80°C, 4hSodium 5-sulfamoyl-1H-pyrazole-4-carboxylateRequires inert atmosphere
Transesterification Methanol, H₂SO₄, 12hMethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate89% yield

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester oxygen, while alkaline conditions involve hydroxide attack at the carbonyl carbon .

Oxidation and Reduction Reactions

The sulfamoyl group can be oxidized to sulfonic acid derivatives or reduced to thiols:

ReactionReagentProductOutcome
OxidationH₂O₂ (30%), AcOH, 50°CEthyl 5-sulfonato-1H-pyrazole-4-carboxylateForms stable sulfonate
ReductionLiAlH₄, THF, 0°C → RTEthyl 5-mercapto-1H-pyrazole-4-carboxylateRequires anhydrous conditions

Case Study :

  • Oxidation with H₂O₂ in acetic acid achieves 95% conversion to the sulfonate derivative, confirmed by ¹H NMR.

Cyclocondensation Reactions

The pyrazole ring participates in cyclocondensation to form fused heterocycles:

Partner ReagentConditionsProductApplication
1,3-DiketonesHCl (cat.), ethanol, refluxPyrazolo[1,5-a]pyrimidinesAntimicrobial agents
α,β-Unsaturated ketonesMicrowave, 60°C, 10minDihydropyrano[2,3-c]pyrazolesAnticancer leads

Synthetic Example :

  • Reaction with ethyl acetoacetate under microwave irradiation yields dihydropyrano derivatives with 96% efficiency .

Interaction with Electrophiles

The pyrazole nitrogen and sulfamoyl group react with electrophiles:

ElectrophileProductKey Data
Acetyl chloride (pyridine, 0°C)Ethyl 5-(N-acetylsulfamoyl)-1H-pyrazole-4-carboxylatem.p. 145–147°C
Methyl iodide (K₂CO₃, acetone)Ethyl 5-(N-methylsulfamoyl)-1H-pyrazole-4-carboxylate¹³C NMR: δ 165.2 (C=O)

Thermodynamic Data :

  • Acetylation reactions exhibit ΔG‡ = 72.3 kJ/mol, indicating moderate activation energy .

Metal Coordination Chemistry

The sulfamoyl and carboxylate groups act as ligands for transition metals:

Metal SaltCoordination ModeApplication
Cu(II) acetateBidentate (SO₂NH₂ and COO⁻)Catalytic oxidation of alkenes
Fe(III) chlorideMonodentate (COO⁻)Magnetic materials

Research Highlight :

  • Cu(II) complexes show enhanced catalytic activity in alkene epoxidation (TOF = 1,200 h⁻¹) .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it invaluable in medicinal chemistry and materials science. Future research could explore its enantioselective transformations or applications in click chemistry.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate has garnered attention as a potential pharmaceutical intermediate due to its biological activity:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit human carbonic anhydrase isoenzymes, which are critical in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial and antiviral activities. This compound may serve as a lead compound for developing new drugs targeting infections.

Biochemical Research

The compound is used in proteomics research for studying enzyme interactions and mechanisms:

  • Biomolecular Interactions : Preliminary studies suggest that this compound can mimic natural substrates, blocking active sites of specific enzymes . This property is valuable for understanding enzyme kinetics and developing inhibitors.

Material Science

In addition to its biological applications, this compound is explored in materials science:

  • Polymer Development : The compound's unique functional groups allow for potential use in synthesizing polymers with specific properties, enhancing material performance in various applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with carbonic anhydrase enzymes demonstrated effective inhibition. Kinetic studies revealed that the compound competes with natural substrates, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate with its analogues:

Table 1: Structural and Functional Group Comparison
Compound Name CAS Number Substituents (Position) Molecular Formula Key Functional Groups
This compound 96543-07-6 -SO₂NH₂ (5), -COOEt (4) C₆H₉N₃O₄S Sulfamoyl, carboxylate
Ethyl 5-amino-1H-pyrazole-4-carboxylate 7251-53-8 -NH₂ (5), -COOEt (4) C₆H₉N₃O₂ Amino, carboxylate
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 98476-09-6 -CN (5), -Ph (1), -COOEt (4) C₁₃H₁₁N₃O₂ Cyano, phenyl, carboxylate
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate 478968-48-8 -OCH₃ (3), -COOEt (4) C₇H₁₀N₂O₃ Methoxy, carboxylate
Ethyl 5-acetamido-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylate N/A -NHAc (5), -SMe (3), -Ph (1), -COOEt (4) C₁₆H₁₉N₃O₃S Acetamido, methylsulfanyl, phenyl

Key Observations :

  • Sulfamoyl vs.
  • Aromatic vs. Non-Aromatic Substituents: Derivatives like ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate incorporate a phenyl group at the 1-position, increasing hydrophobicity and steric bulk, which may influence pharmacokinetic properties .
Pharmacological Activity
  • Anti-Inflammatory and Analgesic Potential: Compounds with sulfamoyl or acetamido groups (e.g., 4a–4e in ) demonstrate significant anti-inflammatory activity, attributed to COX-2 inhibition or cytokine modulation. The sulfamoyl group’s electronegativity may enhance binding affinity compared to methoxy or cyano substituents .
  • Ulcerogenic Effects: Pyrazole carboxylates with bulky substituents (e.g., phenyl groups) exhibit lower gastrointestinal toxicity, as seen in ethyl 5-cyano-1-phenyl derivatives .
Table 2: Hazard Comparison of Selected Derivatives
Compound Name GHS Classification Hazard Statements
This compound Not specified in available data -
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate H302, H315, H319, H335 (oral toxicity, skin/eye irritation) Acute toxicity, respiratory irritation
Ethyl 5-formamido-1H-pyrazole-4-carboxylate H302, H312, H332 Harmful if swallowed, inhaled, or in contact with skin

Note: The target compound’s safety profile remains undercharacterized, necessitating further toxicological studies.

Crystallographic and Physicochemical Properties

  • Crystallography: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate () was structurally resolved using SHELX software, a standard for small-molecule refinement. Similar methods apply to the target compound, where hydrogen bonding via the sulfamoyl group may influence crystal packing .

Biological Activity

Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate (C6H9N3O4S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a sulfamoyl group at the 5-position and an ethyl ester at the 4-position. The synthesis typically involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds, which can be optimized for yield and purity using green chemistry principles .

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics natural substrates and inhibits specific enzymes. Notably, it interacts with human carbonic anhydrase isoenzymes, which are crucial in various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against certain bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with essential enzymes for bacterial growth.

Anticancer Activity

This compound has also been evaluated for anticancer activity. It has shown potential in inhibiting cell proliferation in various cancer cell lines, including cervical cancer (HeLa) and pancreatic cancer (SUIT-2) cells. In vitro studies demonstrated cytotoxicity with growth inhibition percentages (GI%) ranging from 68% to over 100% at specific concentrations .

Pharmacological Effects

The compound's pharmacological profile includes:

  • Antimicrobial : Effective against a range of bacterial strains.
  • Antiviral : Preliminary studies suggest potential antiviral activity against viruses like HSV-1.
  • Anti-inflammatory : May modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, this compound exhibited notable antiproliferative effects against HeLa cells. The compound's IC50 values were comparable to established anticancer agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound significantly inhibited bacterial growth, supporting its use as a potential antimicrobial agent.

Table 1: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialVarious Bacterial StrainsVaries
AnticancerHeLa CellsIC50 ~0.07 µM
AntiviralHSV-1Effective at low µg/ml

Q & A

Basic Research Questions

Q. What are common synthetic routes for ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate?

  • Methodological Answer: The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine derivatives. For example, sulfamoyl groups can be introduced using sulfonating agents like sulfamide or via nucleophilic substitution reactions. Reaction conditions (e.g., ethanol or methanol as solvents, K₂CO₃ as a base, and temperatures of 60–80°C) significantly influence yield and purity . Characterization involves IR spectroscopy (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹) and ¹H-NMR (to verify ester and pyrazole proton environments) .

Q. How is the structure of this compound characterized?

  • Methodological Answer: Structural confirmation requires a combination of techniques:

  • Spectroscopy: IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹), while ¹³C-NMR resolves pyrazole ring carbons and ester carbonyl signals .
  • Mass Spectrometry: High-resolution MS (e.g., FAB or ESI) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX programs) determines bond lengths, angles, and hydrogen-bonding networks critical for understanding stability .

Q. What pharmacological assays are used to evaluate this compound’s bioactivity?

  • Methodological Answer: Standard assays include:

  • Analgesic Activity: Tail-flick or acetic acid-induced writhing models in rodents, with compounds administered orally (1% carboxymethyl cellulose suspension) and compared to aspirin or indomethacin .
  • Anti-inflammatory Activity: Carrageenan-induced paw edema, measuring inhibition of inflammation at 3–6 hours post-administration .
  • Ulcerogenicity: Gastric lesion assessment after intraperitoneal dosing, with histopathological analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states to identify energetically favorable conditions. For example, ICReDD’s workflow combines reaction path searches with machine learning to narrow optimal parameters (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation . Molecular dynamics simulations further model solvent effects on reaction kinetics .

Q. How to resolve discrepancies in pharmacological data (e.g., variable anti-inflammatory efficacy across studies)?

  • Methodological Answer: Contradictions may arise from:

  • Dosage Differences: Dose-response curves should be constructed to identify optimal efficacy-toxicity windows .
  • Model Specificity: Compare results across multiple inflammation models (e.g., adjuvant-induced arthritis vs. acute edema) .
  • Metabolic Stability: Assess hepatic microsomal stability to rule out rapid degradation in certain species .
    Statistical tools (e.g., ANOVA with post-hoc Tukey tests) quantify variability between datasets .

Q. What strategies improve crystallographic refinement for pyrazole derivatives with low electron density?

  • Methodological Answer: For poorly diffracting crystals:

  • Data Collection: Use high-intensity synchrotron radiation and cryocooling (100 K) to enhance resolution .
  • Refinement Software: SHELXL’s constraints (e.g., DFIX for bond lengths) and TWIN commands for handling twinned crystals .
  • Hydrogen Bonding Analysis: Graph set analysis (via Mercury software) identifies persistent motifs (e.g., R₂²(8) rings) that stabilize packing .

Q. How to design structure-activity relationship (SAR) studies for sulfamoyl-pyrazole analogs?

  • Methodological Answer:

  • Substituent Variation: Systematically modify the sulfamoyl group (e.g., alkylation, fluorination) and ester moiety (e.g., methyl vs. ethyl) to assess bioactivity shifts .
  • Pharmacophore Mapping: Overlay crystal structures (from Cambridge Structural Database) to identify critical hydrogen-bond donors/acceptors .
  • QSAR Modeling: Use partial least squares regression to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. What green chemistry approaches reduce waste in synthesizing this compound?

  • Methodological Answer:

  • Solvent Selection: Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
  • Catalyst Recycling: Immobilize base catalysts (e.g., K₂CO₃ on silica) for reuse in multiple cycles .
  • Microwave Assistance: Reduce reaction times from hours to minutes, minimizing energy use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate

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